2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-methylbutanoic acid
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Overview
Description
2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-methylbutanoic acid is a complex organic compound that features a combination of brominated furan and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-methylbutanoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-methylbutanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The brominated furan and phenyl groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
- 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid
- 2-[(5-Bromofuran-2-YL)formamido]propanoic acid
Comparison: Compared to similar compounds, 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-methylbutanoic acid may exhibit unique properties due to the presence of the methylbutanoic acid moiety
Properties
IUPAC Name |
2-[[(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-bromophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Br2N2O5/c1-10(2)16(19(26)27)23-17(24)13(9-11-3-5-12(20)6-4-11)22-18(25)14-7-8-15(21)28-14/h3-10,16H,1-2H3,(H,22,25)(H,23,24)(H,26,27)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZXFVZVCKXPAJ-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Br2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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